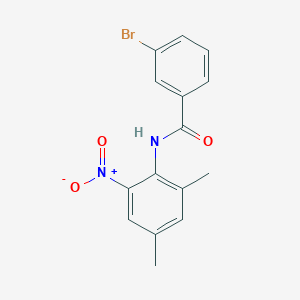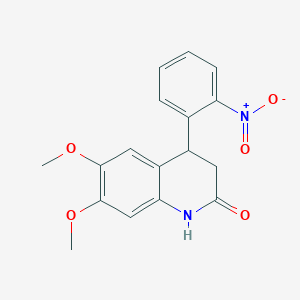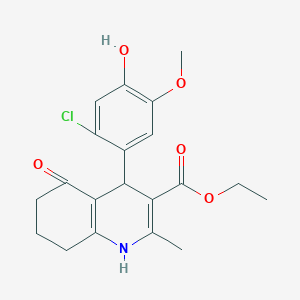
N-(4-bromo-2,1,3-benzothiadiazol-5-yl)-3,4-dichloro-1-benzothiophene-2-carboxamide
Übersicht
Beschreibung
N-(4-bromo-2,1,3-benzothiadiazol-5-yl)-3,4-dichloro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H6BrCl2N3OS2 and its molecular weight is 459.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromo-2,1,3-benzothiadiazol-5-yl)-3,4-dichloro-1-benzothiophene-2-carboxamide is 456.85127 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-bromo-2,1,3-benzothiadiazol-5-yl)-3,4-dichloro-1-benzothiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2,1,3-benzothiadiazol-5-yl)-3,4-dichloro-1-benzothiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Luminescent Materials Synthesis
Research into luminescent materials has led to the synthesis of derivatives based on 2,1,3-benzothiadiazole. These derivatives, like 4-bromo-7-carbazyl-[2,1,3]-benzothiadiazole, have been created to improve optical properties and thermal stability. The introduction of carbazole moieties enhances their performance, showing significant promise for applications in organic electronics and photonics due to their bright green to orange photoluminescence and high quantum yields in various solvents (Tao et al., 2011).
Antimalarial Activity
Bromobenzothiophene carboxamide derivatives have been studied for their antimalarial properties, showing potent inhibitory effects against Plasmodium falciparum's asexual blood stages both in vitro and in vivo. These compounds specifically target the trophozoite stage within the intraerythrocytic cycle, suggesting their potential for development into new antimalarial drugs (Banerjee et al., 2011).
Organic Synthesis Methodologies
In the realm of organic synthesis, novel methodologies have been developed utilizing bromobenzothiadiazole derivatives. For instance, an alternative pathway for brominating 2,1,3-benzothiadiazole has been explored, demonstrating the feasibility of using N-bromosuccinimide under specific conditions for the bromination of phenyl rings. This method offers a less hazardous and more accessible approach compared to traditional bromination methods, expanding the toolkit for synthetic chemists (Tan & Sarjadi, 2017).
Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups have been reported, highlighting their high singlet oxygen quantum yields. Such compounds are of great interest for photodynamic therapy applications in cancer treatment, showcasing the versatility of benzothiadiazole derivatives in medicinal chemistry (Pişkin et al., 2020).
Catalytic Applications
The development of novel catalysts based on benzothiadiazole derivatives has been explored for various synthetic applications. For example, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as a highly efficient catalyst for the synthesis of 1-carbamato-alkyl-2-naphthols and 1-thioamido-alkyl-2-naphthols, demonstrating the potential of these compounds in facilitating complex organic transformations (Khazaei et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-bromo-2,1,3-benzothiadiazol-5-yl)-3,4-dichloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6BrCl2N3OS2/c16-11-7(4-5-8-13(11)21-24-20-8)19-15(22)14-12(18)10-6(17)2-1-3-9(10)23-14/h1-5H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKITLDEWSYTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NC3=C(C4=NSN=C4C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6BrCl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(2-{[(2-amino-1,3-thiazol-4-yl)methyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B4058775.png)
![methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate](/img/structure/B4058776.png)

![3-[(4-chlorophenyl)sulfonyl]-1-(3-ethoxypropyl)-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4058811.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B4058818.png)
![5-allyl-3-[(3-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4058828.png)
![N-(3-isopropoxypropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4058833.png)

![N-[4-bromo-3-(trifluoromethyl)phenyl]-2-phenylpropanamide](/img/structure/B4058849.png)
